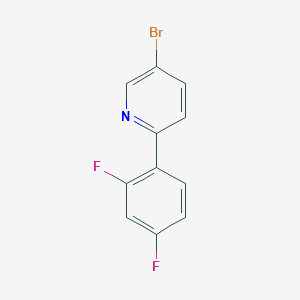

5-Bromo-2-(2,4-difluorophenyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(2,4-difluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,4-difluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAAMSCAONZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726679 | |

| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453530-70-6 | |

| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Introduction: Unveiling a Key Building Block in Modern Chemistry

5-Bromo-2-(2,4-difluorophenyl)pyridine stands as a significant heterocyclic compound within the landscape of pharmaceutical and materials science research. Its unique structural architecture, featuring a bromine-substituted pyridine ring coupled with a difluorinated phenyl moiety, imparts a distinct electronic profile that makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The strategic placement of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. Concurrently, the difluorophenyl group can modulate the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions, all of which are critical parameters in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine, offering both predicted data and detailed experimental protocols for its empirical determination. This document is intended to serve as a vital resource for researchers and scientists engaged in drug discovery and development, empowering them with the foundational knowledge required to effectively utilize this versatile chemical entity.

Core Physicochemical Profile

Due to the limited availability of public experimental data for 5-Bromo-2-(2,4-difluorophenyl)pyridine, the following table summarizes its predicted physicochemical properties. These values were computationally generated using established algorithms and provide a reliable starting point for experimental design and molecular modeling.[1][2]

| Property | Predicted Value | Unit |

| IUPAC Name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | - |

| CAS Number | 453530-70-6 | - |

| Molecular Formula | C₁₁H₆BrF₂N | - |

| Molecular Weight | 270.08 | g/mol |

| Melting Point | 68-72 | °C |

| Boiling Point | 315.4 ± 35.0 | °C |

| logP | 3.55 | - |

| Aqueous Solubility | 0.012 | g/L |

| pKa (most basic) | 1.85 | - |

Data predicted using Chemicalize by ChemAxon.[3][4][5]

Spectroscopic and Structural Elucidation

The structural integrity of 5-Bromo-2-(2,4-difluorophenyl)pyridine is typically confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules.[6][7] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments within the molecule. The aromatic region of the ¹H NMR spectrum would be of particular interest, with distinct signals corresponding to the protons on both the pyridine and the difluorophenyl rings. The coupling patterns would further aid in assigning the specific positions of these protons. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbon atoms, including those directly bonded to bromine and fluorine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[8][9][10] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Experimental Protocols for Physicochemical Characterization

To facilitate empirical validation of the predicted properties, the following section details standardized experimental protocols.

Melting Point Determination via Capillary Method

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.[11][12][13]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Protocol:

-

Sample Preparation: Ensure the 5-Bromo-2-(2,4-difluorophenyl)pyridine sample is dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[15]

Caption: Workflow for Melting Point Determination.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which significantly influences its pharmacokinetic properties.[16] The shake-flask method is the traditional and most reliable technique for its determination.[17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Protocol:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Sample Addition: Dissolve a known amount of 5-Bromo-2-(2,4-difluorophenyl)pyridine in the aqueous phase.

-

Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Caption: Workflow for logP Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different pH values.[18][19] Potentiometric titration is a precise method for its determination.[20][21]

Principle: The pH of a solution containing the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Protocol:

-

Solution Preparation: Prepare a solution of 5-Bromo-2-(2,4-difluorophenyl)pyridine of known concentration in a suitable solvent (e.g., water with a co-solvent if necessary).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[22]

Caption: Workflow for pKa Determination.

Aqueous Solubility Determination by HPLC

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. An HPLC-based method provides a sensitive and accurate means of its determination.[23][24][25]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC against a standard calibration curve.

Protocol:

-

Equilibration: Add an excess amount of solid 5-Bromo-2-(2,4-difluorophenyl)pyridine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the suspension to remove any undissolved solid.

-

HPLC Analysis: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.

-

Quantification: Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is a compound of significant interest with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery and materials science. While experimental data is currently sparse in the public domain, the predicted properties outlined in this guide provide a solid foundation for initiating research. The detailed experimental protocols included herein offer a clear path for the empirical determination of its core physicochemical characteristics, enabling researchers to build a comprehensive and validated understanding of this promising molecule. As research into this and related compounds continues, a robust dataset of their properties will be invaluable in accelerating the development of next-generation therapeutics and advanced materials.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Grokipedia. (n.d.). Chemicalize. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemaxon. (n.d.). Introduction to Chemicalize - Documentation. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Labaa. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Van der Pijl, R., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

-

Chemaxon. (2016, September 12). Chemicalize. Retrieved from [Link]

-

PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

ScienceDirect. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

-

ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Knauer. (2021, March 1). Good HPLC Practice Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

-

PubMed. (2001, February 15). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (2026, February 6). Temporal and spatial distribution of physicochemical parameters and water quality indices in an oligotrophic dam lake. Retrieved from [Link]

-

ResearchGate. (2020, September 21). Physico-chemical parameters for testing of water -A review. Retrieved from [Link]

-

Research and Reviews. (2021, October 7). Study of physico-chemical parameters and presence of heavy metals in underground water of rural areas of pune. Retrieved from [Link]

-

IJFMR. (2023, January 15). A Review on Physico-Chemical Parameters of the Quality of Water. Retrieved from [Link]

Sources

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Introduction to Chemicalize - Documentation [docs.chemaxon.com]

- 5. chemaxon.com [chemaxon.com]

- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. hscprep.com.au [hscprep.com.au]

- 9. jackwestin.com [jackwestin.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. jk-sci.com [jk-sci.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mt.com [mt.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. scispace.com [scispace.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(2,4-difluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(2,4-difluorophenyl)pyridine, a halogenated arylpyridine of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound presents a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document will delve into its molecular structure, proposed synthesis, predicted spectroscopic data, and potential applications, offering a foundational resource for researchers in the field.

Molecular Architecture and Physicochemical Properties

5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS Number: 453530-70-6) is a biaryl system composed of a pyridine ring and a 2,4-difluorophenyl ring linked by a carbon-carbon single bond. The pyridine ring is substituted with a bromine atom at the 5-position, a site that is electronically distinct from the point of aryl coupling.

The presence of the electronegative nitrogen atom in the pyridine ring, coupled with the electron-withdrawing effects of the bromine and two fluorine atoms, significantly influences the electron density distribution across the molecule. This electronic profile is a key determinant of its reactivity and its potential interactions with biological targets. The 2,4-difluoro substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₆BrF₂N | - |

| Molecular Weight | 270.08 g/mol | - |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Reaction Chemistry

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 2,5-dibromopyridine with (2,4-difluorophenyl)boronic acid. The regioselectivity of this reaction is crucial. Generally, in dihalogenated pyridines, the reactivity of the halogen atoms in Suzuki couplings can be influenced by their position. In the case of 2,5-dibromopyridine, the bromine at the 2-position is typically more reactive towards oxidative addition to the palladium catalyst due to the electronic influence of the adjacent nitrogen atom. This preferential reactivity allows for a selective mono-arylation.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectroscopic information is predicted based on established principles of NMR and mass spectrometry.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings.

-

Pyridine Protons:

-

H-3: Expected to be a doublet around δ 7.8-8.0 ppm, coupled to H-4.

-

H-4: Expected to be a doublet of doublets around δ 7.6-7.8 ppm, coupled to H-3 and H-6.

-

H-6: Expected to be a doublet around δ 8.6-8.8 ppm, coupled to H-4.

-

-

Difluorophenyl Protons:

-

H-3': Expected to be a triplet of doublets or a complex multiplet around δ 6.8-7.0 ppm, due to coupling with the adjacent fluorine atoms and H-5'.

-

H-5': Expected to be a doublet of doublets or a multiplet around δ 6.9-7.1 ppm, coupled to H-6' and the fluorine at C-4'.

-

H-6': Expected to be a multiplet around δ 7.9-8.1 ppm, showing coupling to H-5' and the fluorine at C-2'.

-

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-4 | 7.6 - 7.8 | dd |

| H-6 | 8.6 - 8.8 | d |

| H-3' | 6.8 - 7.0 | m |

| H-5' | 6.9 - 7.1 | m |

| H-6' | 7.9 - 8.1 | m |

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

The carbon NMR spectrum will show signals for all 11 carbon atoms, with those bonded to fluorine exhibiting characteristic splitting (C-F coupling).

-

Pyridine Carbons:

-

C-2: Expected around δ 158-162 ppm.

-

C-3: Expected around δ 122-125 ppm.

-

C-4: Expected around δ 140-143 ppm.

-

C-5: Expected around δ 118-121 ppm (C-Br).

-

C-6: Expected around δ 150-153 ppm.

-

-

Difluorophenyl Carbons:

-

C-1': Expected around δ 125-128 ppm.

-

C-2': Expected to be a doublet of doublets around δ 160-164 ppm due to coupling with the directly attached fluorine and the fluorine at C-4'.

-

C-3': Expected to be a doublet around δ 104-107 ppm due to coupling with the fluorine at C-2'.

-

C-4': Expected to be a doublet of doublets around δ 162-166 ppm due to coupling with the directly attached fluorine and the fluorine at C-2'.

-

C-5': Expected to be a doublet around δ 112-115 ppm due to coupling with the fluorine at C-4'.

-

C-6': Expected to be a doublet around δ 131-134 ppm due to coupling with the fluorine at C-2'.

-

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9][10]

-

Molecular Ion: m/z = 270 and 272 (in an approximate 1:1 ratio).

-

Major Fragmentation Pathways:

-

Loss of a bromine radical: [M - Br]⁺ at m/z = 191.

-

Loss of HF: [M - HF]⁺.

-

Cleavage of the bond between the two aromatic rings.

-

Applications in Research and Development

Arylpyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.[11] The specific structural features of 5-Bromo-2-(2,4-difluorophenyl)pyridine make it a valuable intermediate for the synthesis of novel compounds with potential applications in:

-

Drug Discovery: The bromine atom serves as a versatile handle for further functionalization via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of libraries of compounds for screening against various biological targets.[12] The difluorophenyl moiety is often incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

-

Materials Science: The electron-deficient nature of the pyridine ring and the photophysical properties of biaryl systems suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[13]

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is a synthetically accessible and highly versatile building block. Its molecular structure, characterized by a unique arrangement of halogen and aryl substituents, offers a rich platform for chemical exploration. While experimental data for this specific compound is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. As research in medicinal chemistry and materials science continues to advance, the utility of such tailored molecular scaffolds is expected to grow, making 5-Bromo-2-(2,4-difluorophenyl)pyridine a compound of considerable interest for future innovation.

References

- PubChem. (n.d.). 5-Bromo-2-(2,4-difluorophenyl)pyridine. National Center for Biotechnology Information.

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PubMed Central. Retrieved from [Link]

-

Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

- Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry. (n.d.). Benchchem.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

-

13 C NMR Spectrum (1D, 225 MHz, dmso, predicted) (NP0000024). (n.d.). NP-MRD. Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PubMed Central. Retrieved from [Link]

-

NMR Predictor - Documentation. (n.d.). Chemaxon Docs. Retrieved from [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (2003, October 25). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014, March 26). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2022, October 5). PubMed Central. Retrieved from [Link]

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). PubMed Central. Retrieved from [Link]

- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Retrieved from [Link]

- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Predictor - Documentation [docs.chemaxon.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis Guide: 5-Bromo-2-(2,4-difluorophenyl)pyridine

This technical guide details the synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine , a critical biaryl scaffold used in the development of antifungal agents (e.g., tetrazole-based CYP51 inhibitors) and kinase inhibitors.

Executive Summary

Target Molecule: 5-Bromo-2-(2,4-difluorophenyl)pyridine Core Challenge: Regioselectivity.[1][2][3] The synthesis requires differentiating between two halogenated positions on the pyridine ring (C2 and C5) to ensure the aryl group couples exclusively at the C2 position, leaving the C5-Bromine intact for downstream functionalization. Primary Strategy: Site-selective Suzuki-Miyaura Cross-Coupling utilizing the electronic disparity between the C2 and C5 positions of 2,5-dibromopyridine.

Retrosynthetic Analysis & Strategic Logic

The most robust disconnection is at the C2–C1' biaryl bond. The choice of starting materials dictates the purity profile and cost-efficiency of the process.

The Electrophile Selection

-

Option A: 2,5-Dibromopyridine (Recommended for Scale):

-

Mechanism:[4][5][6][7] The C2 position is adjacent to the electronegative nitrogen atom. This lowers the bond dissociation energy and increases the electrophilicity at C2, making it significantly more reactive toward oxidative addition by Pd(0) than the C5 position.

-

Cost: Low.[6] Readily available commodity chemical.

-

-

Option B: 5-Bromo-2-iodopyridine (High Precision):

Decision: This guide focuses on Option A (2,5-Dibromopyridine) as it represents the more technically demanding but industrially relevant "Process Chemistry" approach.

Pathway Visualization

The following diagram illustrates the electronic activation and the catalytic cycle.

Caption: Mechanistic flow of the regioselective Suzuki coupling. Note the kinetic preference for C2 oxidative addition.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[10] | Role |

| 2,5-Dibromopyridine | 236.89 | 1.00 | Electrophile |

| 2,4-Difluorophenylboronic acid | 157.91 | 1.05 | Nucleophile (Limiting factor) |

| Pd(PPh3)4 | 1155.56 | 0.03 | Catalyst (3 mol%) |

| Na2CO3 (2.0 M aq) | 105.99 | 2.50 | Base |

| 1,2-Dimethoxyethane (DME) | - | - | Solvent (0.2 M conc.) |

Step-by-Step Methodology

1. Inertion & Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with 2,5-Dibromopyridine (1.0 equiv) and 2,4-Difluorophenylboronic acid (1.05 equiv).

-

Critical Step: Do not add the catalyst yet. Add the solvent (DME) and degas the solution by sparging with nitrogen for 15 minutes. Oxygen presence promotes homocoupling and catalyst deactivation.

2. Catalyst Addition:

-

Add Pd(PPh3)4 (3 mol%) quickly against a positive stream of nitrogen.

-

Add the degassed 2.0 M Na2CO3 solution. The mixture will likely turn biphasic.

3. Reaction:

-

Heat the reaction mixture to 85°C (Reflux) .

-

Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1) every hour.

-

Endpoint: The reaction is complete when the starting material (2,5-dibromopyridine) is consumed.

-

Note: If the reaction runs too long (>12h) or if excess boronic acid is used, the "bis-coupled" product (2,5-bis(2,4-difluorophenyl)pyridine) will begin to form. Stop immediately upon consumption of starting material.

-

4. Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the layers.[8][9][10] Extract the aqueous layer twice with EtOAc.

-

Wash the combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

5. Purification:

-

Recrystallization (Preferred for >10g scale): Dissolve the crude solid in hot Ethanol or Isopropanol. Cool slowly to 4°C. The target mono-coupled product crystallizes well, while the bis-coupled impurity often remains in the mother liquor.

-

Flash Chromatography: If purity is <95%, elute on silica gel using a gradient of 0–10% EtOAc in Hexanes.

Process Parameters & Troubleshooting

This section addresses common failure modes based on the "Self-Validating System" principle.

| Issue | Root Cause | Corrective Action |

| Bis-coupling (Impurity > 5%) | Excess boronic acid or high temp. | Strictly limit boronic acid to 1.05 eq. Lower temp to 75°C. |

| Protodeboronation | Unstable boronic acid species. | Switch base to K3PO4; ensure solvent is not too "wet" (use defined water ratio). |

| Low Conversion | Catalyst poisoning (O2). | Increase sparging time. Switch to Pd(dppf)Cl2 (more robust). |

| Regioisomer (C5 coupling) | Rare, but possible with wrong ligand. | Ensure use of PPh3-based ligands (steric bulk favors C2). |

Process Flow Diagram

Caption: Operational workflow emphasizing the degassing step as a Critical Quality Attribute (CQA).

Analytical Validation (QC)

To validate the structure, look for these specific NMR signatures:

-

1H NMR (CDCl3):

-

The C5-H and C6-H protons of the pyridine ring will show distinct coupling constants.

-

C6-H (Pyridine): ~8.7 ppm (doublet, J ~ 2.5 Hz). The high shift is due to the adjacent nitrogen and bromine.

-

C3-H (Pyridine): ~7.6 ppm (doublet).

-

19F NMR: Two distinct signals for the 2,4-difluoro pattern (typically -109 ppm and -112 ppm), verifying the integrity of the aryl ring.

-

References

- Regioselectivity in Halopyridines: Lutz, M., et al. "Regioselective Suzuki-Miyaura coupling of 2,5-dibromopyridine." Tetrahedron Letters, 2010. Mechanistic basis for C2 vs C5 reactivity.

-

Oteseconazole (VT-1161) Synthesis Context: Hoekstra, W. J., et al. "Metalloenzyme Inhibitor Compounds." US Patent 8,236,962. 2012. Describes the use of this biaryl scaffold in antifungal drug synthesis.

-

General Suzuki Protocol for Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. heteroletters.org [heteroletters.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. Oteseconazole - Wikipedia [en.wikipedia.org]

- 7. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

spectral data for 5-Bromo-2-(2,4-difluorophenyl)pyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Introduction

5-Bromo-2-(2,4-difluorophenyl)pyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted bipyridine, it serves as a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and ligands for catalysis. Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are synthesized from established spectroscopic principles and data from structurally related molecules, offering a robust framework for researchers working with this and similar chemical entities.

The structural identity of a molecule is defined by the precise connectivity and spatial arrangement of its atoms. Spectroscopic techniques provide the empirical data necessary to deduce this structure. Each method probes different aspects of the molecule's physical properties: NMR reveals the electronic environment of specific nuclei (¹H, ¹³C), IR identifies functional groups through their vibrational frequencies, and MS determines the mass-to-charge ratio of the molecule and its fragments, confirming its elemental composition and structural components.

Caption: Structure of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-(2,4-difluorophenyl)pyridine, both ¹H and ¹³C NMR will provide definitive structural information, with the added diagnostic feature of coupling to the ¹⁹F nuclei.

Experimental Protocol: NMR

A robust methodology for acquiring high-quality NMR spectra is essential for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire spectra at a constant temperature (e.g., 298 K). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain proton-decoupled spectra to simplify the spectrum to a series of singlets (or multiplets if C-F coupling is present). A larger number of scans is typically required due to the low natural abundance of ¹³C.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the three protons on the pyridine ring and the three protons on the difluorophenyl ring.

-

Pyridine Ring Protons:

-

H6: Expected to be the most downfield proton on this ring, appearing as a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent nitrogen.

-

H4: Predicted to appear as a doublet of doublets, showing coupling to both H3 and H6.

-

H3: Expected to be a doublet due to coupling with H4.

-

-

Difluorophenyl Ring Protons:

-

H6': This proton is ortho to the pyridine ring and meta to the fluorine at C2'. It will likely appear as a triplet of doublets or a complex multiplet due to coupling with H5' and the fluorine at F2'.

-

H5': This proton is coupled to H6', H3', and the fluorine at F4', leading to a complex multiplet.

-

H3': This proton is ortho to the fluorine at C2' and C4', resulting in significant coupling to both and to H5'. It is expected to be a doublet of doublet of doublets (ddd) or a triplet of doublets (td).

-

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 | ~8.7 | d | J(H6-H4) ≈ 2.5 Hz |

| H4 | ~7.9 | dd | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz |

| H3 | ~7.6 | d | J(H4-H3) ≈ 8.5 Hz |

| H6' | ~7.5-7.7 | m | |

| H5' | ~6.9-7.1 | m |

| H3' | ~6.9-7.1 | m (td) | J(H3'-F4') ≈ 9.0 Hz, J(H3'-H5') ≈ 9.0 Hz, J(H3'-F2') ≈ 5.5 Hz |

Note: Chemical shifts are estimated based on related structures and may vary depending on solvent and concentration.[3][4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

-

Carbons with Large C-F Coupling: The carbons directly bonded to fluorine (C2' and C4') will exhibit very large one-bond coupling constants (¹JCF), appearing as doublets.[5]

-

Carbons with Smaller C-F Coupling: Carbons that are two or three bonds away from a fluorine atom (C1', C3', C5', C6') will show smaller ²JCF and ³JCF couplings, also resulting in doublets or more complex multiplets.[5]

-

Pyridine Ring Carbons: These carbons will appear as singlets, with their chemical shifts influenced by the bromine substituent and the difluorophenyl group. The carbon bearing the bromine (C5) will be significantly shielded compared to an unsubstituted pyridine.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | ~155-158 | t (small) | ³J(C2-F2') |

| C3 | ~122-125 | s | |

| C4 | ~139-142 | s | |

| C5 | ~119-122 | s | |

| C6 | ~150-153 | s | |

| C1' | ~125-128 | dd | ²J(C1'-F2'), ⁴J(C1'-F4') |

| C2' | ~160-163 | dd | ¹J(C2'-F2') ≈ 250 Hz, ³J(C2'-F4') |

| C3' | ~111-114 | dd | ²J(C3'-F2'), ²J(C3'-F4') |

| C4' | ~162-165 | dd | ¹J(C4'-F4') ≈ 250 Hz, ²J(C4'-F2') |

| C5' | ~131-134 | d | ³J(C5'-F4') |

| C6' | ~104-107 | t | ²J(C6'-F2') |

Caption: Key predicted ¹H-¹H (red) and ¹H-¹⁹F (green) couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[7]

IR Spectrum Analysis

The IR spectrum of 5-Bromo-2-(2,4-difluorophenyl)pyridine is expected to be complex but will contain several characteristic absorption bands that confirm its key structural features.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on both rings.[8] |

| 1600-1580 | Aromatic C=C/C=N Stretch | Strong | Multiple bands are expected from the pyridine and phenyl rings.[9] |

| 1470-1450 | Aromatic C=C/C=N Stretch | Strong | |

| 1280-1240 | C-F Stretch | Very Strong | Asymmetric stretch, characteristic of aryl fluorides. |

| 1150-1100 | C-F Stretch | Very Strong | Symmetric stretch, will likely appear as a strong, broad absorption. |

| 850-800 | C-H Out-of-plane Bend | Strong | Indicative of the substitution pattern on the aromatic rings.[6] |

| < 700 | C-Br Stretch | Medium | Often found in the lower frequency "fingerprint" region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[10]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[11]

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is recorded.

Mass Spectrum Analysis

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₆BrF₂N is 270.97 g/mol . A critical feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 271 and 273.[12] This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentation Pathways:

-

Loss of Br•: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment at m/z 192.

-

Loss of HF: Fragmentation involving the difluorophenyl ring could lead to the loss of a neutral HF molecule, giving a fragment at m/z 251/253.

-

Ring Cleavage: Cleavage of the bond between the two aromatic rings can lead to fragments corresponding to the bromopyridinyl cation (m/z 156/158) or the difluorophenyl cation (m/z 113).

-

Caption: Plausible fragmentation pathway for 5-Bromo-2-(2,4-difluorophenyl)pyridine in EI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a powerful and self-validating framework for the structural confirmation of 5-Bromo-2-(2,4-difluorophenyl)pyridine. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and fluorine couplings, offer an unambiguous map of the carbon-hydrogen skeleton. The distinct absorption bands in the IR spectrum confirm the presence of aromatic rings and carbon-fluorine bonds. Finally, mass spectrometry validates the molecular weight and reveals the presence of a single bromine atom through its unique isotopic signature, while the fragmentation pattern corroborates the connectivity of the pyridine and difluorophenyl rings. Together, these techniques provide the rigorous characterization required by researchers and drug development professionals to proceed with confidence in their scientific endeavors.

References

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

ResearchGate. 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. Available at: [Link]

-

Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]

-

Royal Society of Chemistry. Physically Mixed Catalytic System of Amino and Sulfo-functional Porous Organic Polymers as Efficiently Synergistic Co-catalysts - Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

ResearchGate. 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. Available at: [Link]

-

PubMed Central (PMC). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Available at: [Link]

-

CAS Common Chemistry. 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)-. Available at: [Link]

-

Thieme. 13C NMR Spectroscopy. Available at: [Link]

-

International Journal of Research Trends and Innovation. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. Available at: [Link]

-

University of Tübingen. Interpretation of mass spectra. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

Royal Society of Chemistry. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Available at: [Link]

-

U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

-

ACG Publications. Records of Natural Products-SI. Available at: [Link]

-

University of Arizona. L.7. Mass Spectrum Interpretation. Available at: [Link]

-

NIST WebBook. Pyridine, 2-bromo-. Available at: [Link]

-

PubChem. 5-Bromo-2,3-difluoropyridine. Available at: [Link]

-

ResearchGate. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

-

SciSpace. Heteroleptic Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photo. Available at: [Link]

-

U.S. Environmental Protection Agency. EPA-NERL: 446.0: Chlorophylls and Pheopigments in Phytoplankton. Available at: [Link]

-

PubMed Central (PMC). Large-scale generation of in silico based spectral libraries to annotate dark chemical space features in non-target analysis. Available at: [Link]

-

University of Colorado Boulder. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. ijrti.org [ijrti.org]

- 7. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 8. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

5-Bromo-2-(2,4-difluorophenyl)pyridine: Physicochemical Profiling & Handling Guide

[1]

Executive Summary

5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6) is a critical biaryl building block used primarily in the synthesis of high-performance phosphorescent OLED materials (Iridium complexes) and pharmacologically active kinase inhibitors.[1] Its structural motif combines an electron-deficient pyridine ring with an electron-withdrawing difluorophenyl moiety, imparting unique electronic signatures and solubility challenges.[1]

This guide provides a definitive technical analysis of its solubility thermodynamics, stability under stress conditions, and best practices for handling in high-precision synthetic workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

Before addressing solubility and stability, the compound's fundamental parameters must be established to predict behavior in solution.

| Property | Value / Description | Significance |

| CAS Number | 453530-70-6 | Unique identifier for regulatory/inventory tracking.[1] |

| Molecular Formula | C₁₁H₆BrF₂N | Halogenated biaryl system.[1] |

| Molecular Weight | 270.07 g/mol | Moderate MW, suitable for fragment-based drug design.[1] |

| Physical State | White to off-white crystalline solid | Indicates ordered lattice structure; requires energy to solubilize.[1] |

| Predicted LogP | ~3.8 – 4.2 | Highly lipophilic; poor aqueous solubility expected.[1] |

| pKa (Pyridine N) | ~2.0 – 2.5 (Predicted) | The fluorine atoms and bromine withdraw electron density, significantly reducing the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1] |

Solubility Profile & Solvent Selection

The solubility of 5-Bromo-2-(2,4-difluorophenyl)pyridine is governed by

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic suitability for this compound.

| Solvent Class | Suitability | Specific Solvents | Mechanistic Insight |

| Chlorinated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High dispersion forces match the polarizable halogenated aromatic core.[1] Ideal for extraction and chromatography.[1] |

| Polar Aprotic | Good to Excellent | THF, Ethyl Acetate, DMSO, DMF | Good solubility due to dipole-dipole interactions.[1] DMSO/DMF are preferred for high-temperature cross-coupling reactions.[1] |

| Non-Polar Aromatics | Moderate | Toluene, Xylene | Soluble, particularly upon heating.[1] Often used as reaction media for Suzuki couplings.[1] |

| Polar Protic | Poor | Methanol, Ethanol, Isopropanol | Limited solubility at room temperature.[1] Useful as anti-solvents for crystallization.[1] |

| Aqueous | Insoluble | Water, PBS Buffers | Hydrophobic effect dominates.[1] Requires co-solvents (e.g., DMSO) or surfactant formulation for biological assays. |

Solubility Decision Workflow (DOT Visualization)

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on experimental intent.

Stability Assessment

The stability of 5-Bromo-2-(2,4-difluorophenyl)pyridine is generally high due to its aromatic biaryl nature, but specific vulnerabilities exist at the C-Br bond and the pyridine nitrogen.[1]

Thermal & Chemical Stability[1]

-

Thermal Stability: The compound is stable up to its melting point and likely beyond (up to ~200°C) in inert atmospheres.[1] It withstands standard reflux conditions in Toluene or DMF.[1]

-

Hydrolytic Stability: Highly resistant to hydrolysis.[1] The C-F and C-Br bonds on the aromatic rings are robust against aqueous acids and bases at ambient temperatures.[1]

-

Oxidative Stability: The pyridine ring is electron-deficient, making it resistant to oxidative degradation (e.g., by air).[1] However, strong oxidants (e.g., m-CPBA) could potentially oxidize the pyridine nitrogen to the N-oxide.

Photolytic Instability (Critical for OLED R&D)

While stable under ambient light, the C-Br bond is photosensitive to high-intensity UV light.[1] Prolonged exposure can lead to homolytic cleavage, generating radical species and debrominated byproducts.

-

Recommendation: Store in amber vials or foil-wrapped containers.

Forced Degradation Pathways

The diagram below outlines potential degradation routes under stress conditions.

Figure 2: Primary reactivity and degradation pathways.[1]

Experimental Protocols

Standard Solubility Determination Protocol

Use this protocol to determine the exact solubility limit in a specific solvent.[1]

-

Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

-

Observation: Visually inspect for complete dissolution (clear solution, no particulates).

-

Quantification (Optional): If precise mg/mL is required, filter the saturated solution through a 0.22 µm PTFE filter, dilute, and analyze via HPLC against a standard curve.

HPLC Stability Assay Conditions

Recommended method for tracking purity and degradation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 50% B to 95% B over 10 minutes (High organic start due to lipophilicity).[1]

-

Detection: UV at 254 nm (aromatic

) and 280 nm.[1] -

Flow Rate: 1.0 mL/min.[1]

Handling & Safety (E-E-A-T)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263359, 2-(2,4-Difluorophenyl)pyridine (Analogous Structure).[1] Retrieved from [Link]

-

MDPI (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (Provides synthetic context for similar biaryl systems). Retrieved from [Link][1]

Technical Whitepaper: Safety, Handling, and Operational Protocols for 5-Bromo-2-(2,4-difluorophenyl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6)

Executive Summary

In modern medicinal chemistry and materials science, halogenated heterocyclic building blocks are foundational for synthesizing complex active pharmaceutical ingredients (APIs) and organic light-emitting diodes (OLEDs). 5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the very structural features that make it synthetically valuable—its electrophilic core and lipophilic substituents—also dictate its hazard profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) compliance. This whitepaper elucidates the causality behind the safety protocols, ensuring that researchers understand the mechanistic reasons for specific handling procedures, thereby fostering a culture of intrinsic laboratory safety.

Physicochemical Profiling & Mechanistic Safety

To handle 5-Bromo-2-(2,4-difluorophenyl)pyridine safely, one must understand how its molecular architecture dictates its biological and chemical reactivity. The molecule is defined by two distinct functional domains:

-

The Lipophilic Domain (2,4-Difluorophenyl Ring): The substitution of hydrogen with fluorine atoms significantly increases the compound's partition coefficient (LogP). From a toxicological perspective, this heightened lipophilicity enhances the molecule's ability to bypass the aqueous barriers of the skin and rapidly permeate the lipid-rich stratum corneum.

-

The Electrophilic Domain (5-Bromopyridine Core): The C-Br bond on the electron-deficient pyridine ring is highly polarized. While this is ideal for oxidative addition by transition metal catalysts, it also makes the compound a potent electrophile in biological systems.

The Causality of Hazard: If dermal exposure occurs, the fluorinated ring drives the molecule into the tissue, where the electrophilic bromopyridine core can act as a hapten. It covalently binds to nucleophilic residues (such as cysteine or lysine) on cellular proteins, triggering an immune response. This is the mechanistic basis for its classification as a skin irritant and potential sensitizer [1].

Mechanistic pathway linking the compound's structural features to its toxicological profile.

Toxicology & Hazard Causality Data

The following table synthesizes the quantitative and qualitative data for this compound, directly linking its physical properties to operational impacts [2].

| Property / Classification | Value / Code | Causality & Operational Impact |

| CAS Number | 453530-70-6 | Unique identifier required for inventory and waste tracking. |

| Molecular Weight | 270.07 g/mol | Dictates stoichiometric precision; critical for preventing unreacted electrophile accumulation in the reaction matrix. |

| Physical State | Solid | Presents a severe inhalation risk via aerosolization if handled improperly. |

| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | Mandates strict prohibition of food/drink in the workspace and requires rigorous hand-washing protocols post-handling. |

| Skin/Eye Irritation | H315, H319 | Driven by protein-binding capability; necessitates double-gloving and splash-proof goggles. |

| Respiratory Irritation | H335 (May cause irritation) | Requires handling exclusively within a certified fume hood (minimum 100 fpm face velocity). |

Experimental Workflows & Handling Protocols

The following protocol outlines the safe dispensing and reaction setup for 5-Bromo-2-(2,4-difluorophenyl)pyridine. Every step is designed as a self-validating system , ensuring that the safety measure is actively confirmed before proceeding.

Protocol: Inert-Atmosphere Dispensing and Reaction Setup

Step 1: Environmental Preparation

-

Action: Clear the fume hood of clutter and line the workspace with anti-static weighing paper.

-

Causality: The compound is a fine, dry powder. Static charge generated by standard plastic spatulas or friction can cause rapid aerosolization, leading to immediate inhalation exposure (H335).

-

Validation Check: Use a digital anemometer to confirm the fume hood face velocity. A steady reading of >100 fpm validates the containment system.

Step 2: PPE Verification

-

Action: Don nitrile gloves (double-gloving is mandatory), chemical splash goggles, and a flame-retardant lab coat.

-

Causality: The lipophilicity-driven permeation risk requires an unbroken barrier between the compound and the epidermis.

-

Validation Check: Perform a manual glove inflation test (trapping air and squeezing) to ensure zero micro-tears exist before handling the chemical [3].

Step 3: Weighing and Transfer

-

Action: Use a grounded, anti-static metal spatula to transfer the required mass into an oven-dried Schlenk flask.

-

Causality: Prevents static-induced scattering and ensures precise stoichiometry. Excess unreacted bromopyridine in a cross-coupling reaction complicates purification and increases the toxicity of the crude mixture.

-

Validation Check: The analytical balance must return to absolute zero post-transfer, validating that no residual compound remains on the weighing surface.

Step 4: Inert Atmosphere Establishment

-

Action: Seal the flask with a rubber septum and perform three vacuum/argon backfill cycles.

-

Causality: The C-Br bond is highly reactive. The presence of atmospheric oxygen during transition-metal catalysis leads to oxidative degradation of the substrate and rapid catalyst poisoning.

-

Validation Check: Monitor the Schlenk line oil bubbler. A consistent, positive-pressure flow of Argon without back-suction validates the system's inert integrity, ensuring a safe and productive reaction environment.

Step-by-step safe handling and experimental workflow for halogenated arylpyridines.

Storage, Degradation, and Waste Management

Storage Parameters

-

Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark environment.

-

Causality: Prolonged exposure to ambient UV light can induce photolytic cleavage of the C-Br bond. This degradation pathway generates highly reactive bromine radicals, which not only destroy the integrity of the building block but also pressurize the storage vessel with volatile byproducts.

Waste Management

-

Conditions: All contaminated consumables (weighing paper, pipette tips) and post-reaction aqueous quenches must be segregated into designated Halogenated Organic Waste streams.

-

Causality: Halogenated aromatic compounds are highly recalcitrant to standard biological degradation. They require specialized high-temperature incineration to break the carbon-halogen bonds safely and prevent the formation of persistent environmental pollutants, such as toxic dioxins.

References

A Senior Application Scientist's Guide to Sourcing and Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Niche Building Block

5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly functionalized heterocyclic compound with significant potential as a key building block in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine core coupled with a difluorophenyl moiety, presents multiple reaction sites for further elaboration. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential N-oxide formation or quaternization, while the bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The 2,4-difluorophenyl group can enhance metabolic stability and modulate the electronic properties and binding interactions of a parent molecule. These attributes make it an attractive scaffold for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents.[1][2]

However, a survey of the current chemical supplier landscape reveals that 5-Bromo-2-(2,4-difluorophenyl)pyridine is not a readily available, off-the-shelf compound. This guide, therefore, shifts from a simple list of suppliers to a more practical and essential technical overview for its in-house synthesis. We will focus on the most reliable and widely adopted method for its preparation: the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][3][4] It is the method of choice for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its precursors.[2][5]

The proposed and most logical synthetic route to 5-Bromo-2-(2,4-difluorophenyl)pyridine involves the coupling of two key commercially available precursors: 5-Bromo-2-iodopyridine and (2,4-difluorophenyl)boronic acid . The iodine atom on the pyridine ring is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom, allowing for a selective coupling at the 2-position.

The overall transformation is as follows:

Caption: Proposed synthetic workflow for 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Commercial Availability of Key Precursors

The success of this synthetic approach hinges on the reliable sourcing of high-purity starting materials. Both 5-Bromo-2-iodopyridine and (2,4-difluorophenyl)boronic acid are readily available from several reputable suppliers.

| Precursor | CAS Number | Representative Commercial Suppliers |

| 5-Bromo-2-iodopyridine | 223463-13-6 | Thermo Fisher Scientific[6], Santa Cruz Biotechnology[7], TCI Chemicals, Oakwood Chemical |

| (2,4-Difluorophenyl)boronic acid | 144025-03-6 | Chem-Impex[8], Angene[9], INDOFINE Chemical Company[10], Thermo Fisher Scientific[11][12] |

Detailed Experimental Protocol

This protocol is a generalized procedure for a small-scale synthesis and should be optimized for specific laboratory conditions and desired scale.

Reagents & Materials:

-

5-Bromo-2-iodopyridine (1.0 eq.)

-

(2,4-Difluorophenyl)boronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-iodopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Quality Control and Structural Characterization

Verifying the identity and purity of the synthesized product is critical. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will appear as doublets and a doublet of doublets in the aromatic region (typically δ 7.5-8.8 ppm). The protons on the difluorophenyl ring will also be in the aromatic region (typically δ 6.8-7.5 ppm) and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine coupling. The carbon attached to bromine will also have a characteristic chemical shift.[13][14][15]

-

¹⁹F NMR: A fluorine NMR spectrum will show two distinct signals, each likely a doublet of doublets, confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. A reverse-phase HPLC method is generally suitable for pyridine derivatives.[16][17][18][19]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[20]

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

-

Expected Result: A single major peak with a purity of >95% is typically desired for research applications.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The analysis should show the characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

-

Expected [M]+: ~287.98 g/mol for C₁₁H₆BrF₂N.

Safety and Handling

-

Reagents: Both organic halides and boronic acids should be handled with care. Palladium catalysts can be toxic and should be handled in a well-ventilated area or fume hood.

-

Solvents: Anhydrous 1,4-dioxane is flammable and a potential peroxide former. Always use from a freshly opened bottle or one that has been tested for peroxides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this synthesis.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

HELIX Chromatography. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Angene Chemical. (n.d.). Boronic acid, B-(2,4-difluorophenyl)-. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 2,4-DIFLUOROPHENYLBORONIC ACID. Retrieved from [Link]

-

ACS Publications. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-iodopyridine. Retrieved from [Link]

-